molecular formula C8H8BrNO B13993367 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone

Cat. No.: B13993367
M. Wt: 214.06 g/mol
InChI Key: LQNUDNADALMJIH-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is an organic compound with the molecular formula C8H8BrNO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can be achieved through several methods. One common route involves the bromination of 2-methyl-3-pyridinyl ethanone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

    Reduction Reactions: Alcohols or other reduced products.

Scientific Research Applications

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-methyl-3-pyridinyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary depending on the specific enzyme or biological target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-methyl-3-pyridinyl)ethanone
  • 1-(6-Methoxy-2-methyl-3-pyridinyl)ethanone
  • 1-(6-Chloro-2-methyl-3-pyridinyl)ethanone

Uniqueness

1-(6-Bromo-2-methyl-3-pyridinyl)ethanone is unique due to the presence of the bromine atom at the 6-position of the pyridine ring. This substitution can significantly influence the compound’s reactivity and its interactions with biological targets. The bromine atom can also serve as a versatile handle for further functionalization, making this compound valuable in synthetic chemistry.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromo-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4H,1-2H3

InChI Key

LQNUDNADALMJIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)C(=O)C

Origin of Product

United States

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